

Application Note: Comprehensive Characterization of 4-Acetyl-2-methoxybenzoic acid

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Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836

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Introduction

4-Acetyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, comprising a benzoic acid moiety, a methoxy group, and an acetyl group, imparts a unique combination of chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed overview of the essential analytical techniques and protocols for the qualitative and quantitative analysis of **4-Acetyl-2-methoxybenzoic acid**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Acetyl-2-methoxybenzoic acid** is fundamental for method development, formulation, and quality control. While experimental data for this specific molecule is not widely published, properties can be estimated based on its chemical structure and data from closely related analogs.

Property	Value (Estimated)	Source/Basis for Estimation
Molecular Formula	C ₁₀ H ₁₀ O ₃	Based on chemical structure
Molecular Weight	194.18 g/mol	Calculated from molecular formula
IUPAC Name	4-Acetyl-2-methoxybenzoic acid	
CAS Number	102362-04-9	[1]
Melting Point	~180-190 °C	Analogy to similar substituted benzoic acids
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.	General solubility of benzoic acid derivatives[2][3][4]
pKa	~3.5 - 4.5	Estimated based on the benzoic acid moiety

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of **4-Acetyl-2-methoxybenzoic acid** in various matrices. A reverse-phase HPLC method is most suitable, leveraging the compound's moderate polarity.

Rationale for Method Selection

Reverse-phase chromatography on a C18 stationary phase provides excellent retention and separation of aromatic carboxylic acids. The inclusion of an acid modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. UV detection is highly effective due to the strong chromophoric nature of the aromatic ring and the acetyl group. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (HPLC-MS) is recommended.[5]

Experimental Protocol: HPLC-UV

1. Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Photodiode Array (PDA) detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

2. Reagents and Standards:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC or Milli-Q grade)
- Phosphoric acid or Formic acid (analytical grade)
- **4-Acetyl-2-methoxybenzoic acid** reference standard

3. Chromatographic Conditions:

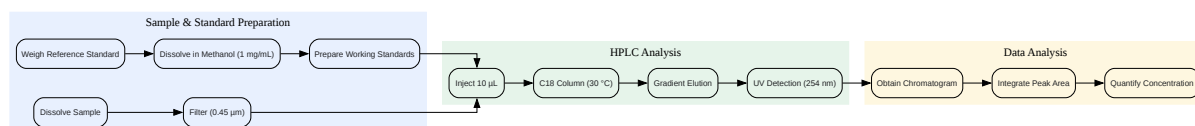
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]
- Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 70% B
 - 15-18 min: 70% B

- 18-20 min: 70% to 30% B
- 20-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (based on the UV absorbance of aromatic ketones and benzoic acids)
- Injection Volume: 10 µL

4. Sample Preparation:

- Standard Solution: Accurately weigh 10 mg of **4-Acetyl-2-methoxybenzoic acid** reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution with the mobile phase.
- Sample Solution: Dissolve the sample containing **4-Acetyl-2-methoxybenzoic acid** in methanol or a suitable solvent. Filter through a 0.45 µm syringe filter before injection.

Visualization of HPLC Workflow



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Caption: Workflow for HPLC-UV analysis of **4-Acetyl-2-methoxybenzoic acid**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of **4-Acetyl-2-methoxybenzoic acid**, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester.^{[7][8][9]}

Rationale for Derivatization

The presence of the carboxylic acid group leads to poor chromatographic peak shape and thermal instability. Derivatization with an alkylating or silylating agent masks the active proton, increasing volatility and thermal stability, which is essential for successful GC analysis.^{[10][11]}

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass selective detector (MSD)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Standards:

- **4-Acetyl-2-methoxybenzoic acid** reference standard
- Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane for methylation.
- Pyridine or Acetonitrile (anhydrous)
- Internal standard (e.g., a structurally similar compound not present in the sample)

3. Derivatization Procedure (Silylation):

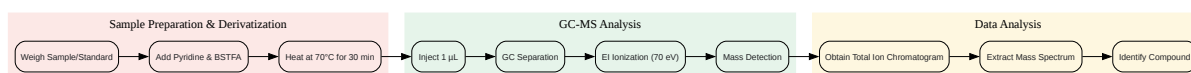
- Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
- Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

- Seal the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.

4. GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (1 µL injection volume)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-450

Visualization of GC-MS Workflow



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